4-Hydroxyglibenclamide

描述

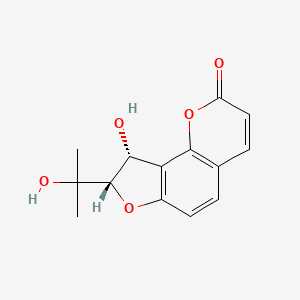

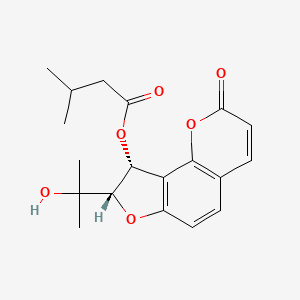

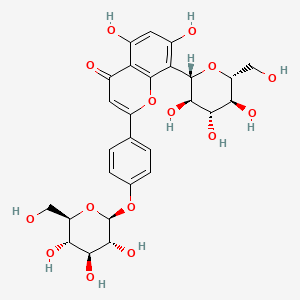

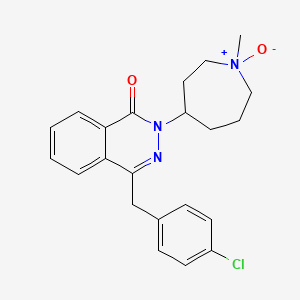

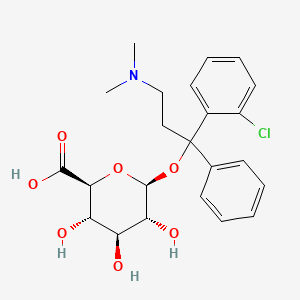

4-Hydroxyglibenclamide, also known as HGB1, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a derivative of glibenclamide, which is a widely used anti-diabetic drug. HGB1 has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.

科学研究应用

Pharmacokinetics and Metabolism

Glyburide (Gb), of which 4-Hydroxyglibenclamide is an active metabolite, has been studied for its pharmacokinetics and metabolism in humans. Rydberg, Jönsson, and Melander (1995) found that 4-Hydroxyglibenclamide, along with another metabolite, displayed similar pharmacokinetic profiles except in their volume of distribution and renal clearance. This study suggests the importance of these metabolites in the overall pharmacokinetic behavior of glyburide (Rydberg, Jönsson, & Melander, 1995).

Photocatalytic Activity in Water Decontamination

Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, which include 4-Hydroxybenzoic compounds, have been investigated for potential applications in water decontamination technology. These compounds have shown the ability to induce oxidation processes under visible light, highlighting their potential in environmental applications (Bessekhouad, Robert, & Weber, 2005).

Role in Neuroprotection

4-Hydroxybenzyl alcohol, a related phenolic constituent, has demonstrated neuroprotective effects. Luo et al. (2018) found that it offers protection against Zn2+ toxicity in astrocytes and neurons, contributing to its overall neuroprotective effects in the postischemic brain. This study highlights the potential therapeutic application of 4-Hydroxybenzyl alcohol in brain diseases (Luo, Kim, Lee, Kim, Lee, & Lee, 2018).

Pharmacological Evaluation of Metabolites

Robertson et al. (1991) evaluated the anticonvulsant potency of various 4-aminobenzamides, including ameltolide and its metabolites. The study showed that metabolic alterations like hydroxylation and acetylation significantly decrease the anticonvulsant potency of ameltolide, demonstrating the importance of metabolite analysis in drug efficacy (Robertson, Beedle, Krushinski, Lawson, Parli, Potts, & Leander, 1991).

属性

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyglibenclamide | |

CAS RN |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。